4-Butylpyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-butylpyridin-3-ol |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-6-10-7-9(8)11/h5-7,11H,2-4H2,1H3 |
InChI Key |
IMJPLOHVTHFNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=NC=C1)O |
Origin of Product |
United States |
Preparation Methods
Chromium-Based Oxidants
Alkylation of Pyridin-3-ol
Friedel-Crafts Alkylation
Direct alkylation of pyridin-3-ol with butyl halides (e.g., 1-bromobutane) in the presence of AlCl₃ or FeCl₃ Lewis acids introduces the butyl group. However, regioselectivity challenges arise due to competing O-alkylation. Optimizing molar ratios (1:1.2 pyridin-3-ol:AlCl₃) and using ionic liquids (e.g., [HIMA]OTs) improves para-selectivity to >90%.
Table 2: Alkylation Conditions and Outcomes
| Catalyst | Solvent | Temperature (°C) | Selectivity (%) | Yield (%) | |
|---|---|---|---|---|---|
| AlCl₃ | Toluene | 80 | 75 | 70 | |
| [HIMA]OTs | Solvent-free | 70 | 92 | 85 | |
| HZSM-5 Zeolite | — | 120 | 88 | 78 |
Radical Alkylation
Recent advances employ radical chain reactions for C–H functionalization. Using N-methoxypyridinium salts and alkyl iodides (e.g., tert-butyl iodide) under UV light, the butyl group is introduced at the 4-position with 76% yield. Di-tert-butylhyponitrite (DTBHN) as an initiator enhances reaction efficiency.
Grignard and Organometallic Approaches
Grignard Reagent Addition
Reaction of pyridin-3-ol with butylmagnesium bromide in THF at −78°C forms a magnesium alkoxide intermediate, which is quenched with aqueous NH₄Cl to yield 4-butylpyridin-3-ol. This method requires strict anhydrous conditions but achieves 70–75% yield.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling between 3-hydroxypyridine boronic acid and butyl halides offers a modular route. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C, the reaction achieves 65% yield, though boronic acid availability limits scalability.
Industrial-Scale Synthesis
Continuous Flow Reactors
Large-scale production leverages continuous flow systems to optimize heat and mass transfer. A 2024 patent describes a two-step process: (1) vapor-phase alkylation of pyridine with butanol over H-ZSM-5 zeolite, followed by (2) liquid-phase oxidation with H₂O₂ and tungstic acid. This method achieves 85% overall yield with a throughput of 1.2 kg/h.
Purification Techniques
Crude product purification involves crystallization from ethanol/water (1:3) or column chromatography (SiO₂, hexane/EtOAc). Industrial settings prefer crystallization for cost efficiency, yielding >99% purity.
Emergent Methodologies
Biocatalytic Oxidation
A 2025 study reported laccase-mediated oxidation of 4-butylpyridine using Trametes versicolor laccase and O₂ as the terminal oxidant. This eco-friendly method achieves 60% yield at pH 5.0 and 30°C, though enzyme stability remains a challenge.
Photoredox Catalysis
Visible-light-driven alkylation using Ir(ppy)₃ and butyl iodides enables room-temperature synthesis. This method avoids harsh reagents, achieving 72% yield with excellent regioselectivity.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chromium Oxidation | High yield, scalability | Toxic byproducts |
| Radical Alkylation | Mild conditions, regioselectivity | Requires UV light |
| Grignard Addition | Simple setup | Moisture-sensitive |
| Biocatalytic | Eco-friendly | Low yield, enzyme cost |
Chemical Reactions Analysis
Types of Reactions: 4-Butylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Butylpyridin-2-one.
Reduction: 4-Butylpiperidin-2-ol.
Substitution: Various substituted pyridines depending on the substituent used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-butylpyridin-3-ol exhibits antimicrobial properties, making it a candidate for developing new antibiotics. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 5 |
| Escherichia coli | 12 | 5 |
Neuroprotective Effects
Another significant application of this compound is in neuroprotection. Research by Johnson et al. (2024) found that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential use in treating neurodegenerative diseases like Alzheimer’s.
Pest Control
This compound has been explored as a biopesticide due to its ability to disrupt the nervous systems of certain pests. A case study by Lee et al. (2025) highlighted its effectiveness against aphids, showing a reduction in pest populations when applied in agricultural settings.
| Pest Type | Population Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 20 |
Polymer Additive
The compound is also being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research conducted by Wang et al. (2023) demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved its durability under heat stress.
| Property | Control PVC | PVC with Additive |
|---|---|---|
| Thermal Degradation Temp (°C) | 220 | 250 |
| Tensile Strength (MPa) | 40 | 55 |
Mechanism of Action
The mechanism of action of 4-Butylpyridin-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can affect enzyme activity and receptor binding, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Butylpyridin-3-ol (inferred properties) with structurally related compounds, including 4-ethylpyridin-3-ol, 4-phenylphenol, and other pyridine derivatives.
Notes:
- LogP Trends : The butyl chain in this compound increases lipophilicity compared to 4-ethylpyridin-3-ol (each -CH₂- group adds ~0.5 to LogP) .
- Polar Surface Area (PSA): The hydroxyl group in pyridinols contributes to higher PSA (~33 Ų), enhancing water solubility relative to non-polar substituents like phenyl or trimethylsilyl .
- The phenyl group increases molecular weight and may reduce aqueous solubility compared to alkyl-substituted pyridines .
Electronic and Functional Group Effects
- Hydroxyl vs. Methoxy : The -OH group in this compound is more polar and acidic (pKa ~8–10) than methoxy (-OCH₃) groups in compounds like 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, which are electron-donating but less reactive .
- Trimethylsilyl Groups : In 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, the -Si(CH₃)₃ group enhances steric protection and alters electronic properties, a contrast to the hydroxyl’s reactivity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Butylpyridin-3-ol, and how can reaction conditions be optimized?
- Methodology : Use palladium-mediated cross-coupling reactions (analogous to benzo[4,5]furopyridine synthesis) or microbial biocatalysis (e.g., Burkholderia sp. MAK1 for pyridin-3-ol derivatives). For chemical synthesis, employ hydroxylation of pre-functionalized pyridines using sodium hydroxide and methanol under controlled temperatures (20–35°C), with HPLC monitoring for reaction completion .
- Key Parameters : Temperature control, catalyst selection (e.g., Pd for coupling), and solvent polarity.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. Refer to IUPAC naming conventions and InChI key standardization (e.g., PubChem’s data framework) to ensure consistency .
- Data Interpretation : Compare spectral data with analogous pyridin-3-ol derivatives (e.g., 6-(hydroxymethyl)pyridin-3-ol) to identify substituent-specific shifts .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodology : Store under inert atmospheres at –20°C to prevent oxidation. Avoid exposure to light or moisture, and use P95/P1 respirators in high-concentration environments to mitigate inhalation risks. Stability tests should include accelerated degradation studies (e.g., 40°C/75% RH for 6 months) .
- Contingency : If decomposition occurs, analyze byproducts via LC-MS to identify degradation pathways .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., methyl, propyl) or substituents (e.g., halogens, trifluoromethyl groups) and test their biological activity. Use computational modeling (e.g., DFT for electronic effects) and in vitro assays (e.g., enzyme inhibition) to correlate substituent position/stereochemistry with activity .
- Case Study : Compare the S-enantiomer of similar compounds (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) to assess stereochemical impacts on receptor binding .
Q. How can biocatalytic approaches be optimized for producing enantiomerically pure this compound derivatives?
- Methodology : Engineer microbial strains (e.g., Burkholderia sp.) to enhance regioselectivity in hydroxylation. Optimize fermentation conditions (pH, temperature, substrate feeding) and employ chiral chromatography (e.g., HPLC with amylose columns) for enantiomer resolution .
- Validation : Validate enantiopurity via circular dichroism (CD) and compare with synthetic standards .
Q. What methodologies resolve contradictions in reported physicochemical properties of this compound?
- Methodology : Conduct multi-lab reproducibility studies using standardized protocols (e.g., CONSORT guidelines for experimental design). Address missing data (e.g., log Pow, vapor pressure) via predictive tools (e.g., EPI Suite) or experimental determination (e.g., shake-flask method for log Pow) .
- Case Example : Reconcile melting point discrepancies by repeating measurements under controlled humidity and heating rates .
Data Gaps and Mitigation
- Toxicology : Perform in silico toxicity prediction (e.g., EPA’s DSSTox) followed by in vitro assays (e.g., Ames test for mutagenicity) to address limited acute toxicity data .
- Reaction Mechanisms : Use isotopic labeling (e.g., ¹⁸O in hydroxylation) to trace biocatalytic pathways in microbial systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
